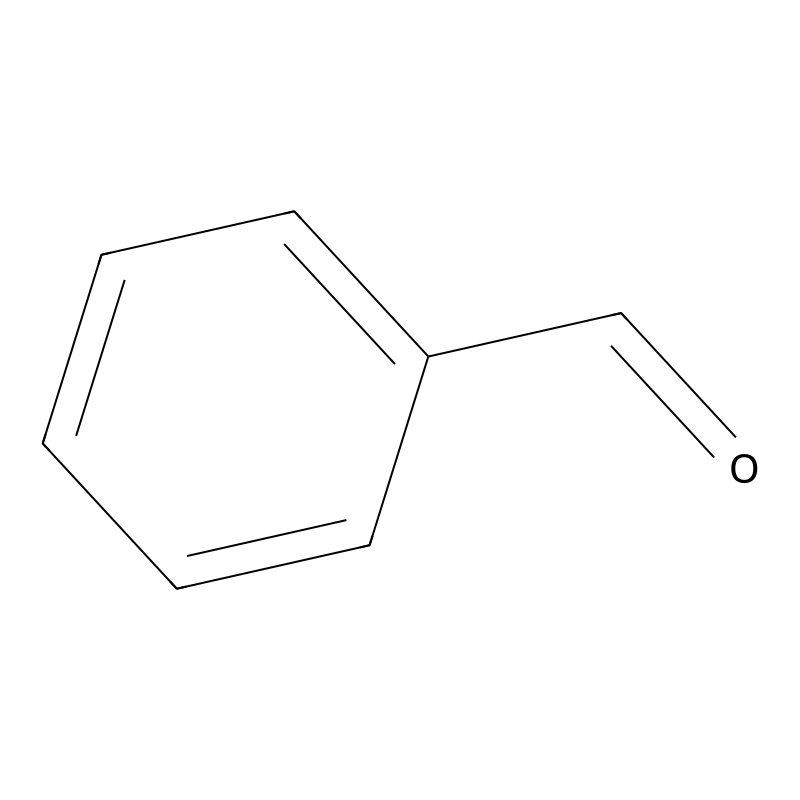

Benzaldehyde

C7H6O

C6H5CHO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H6O

C6H5CHO

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 6950 mg/L at 25 °C

Approximately 0.6% wt. at 20 °C

Miscible with alcohol, ether, fixed and volatile oils

Soluble in liquid ammonia

Solubility of water in benzaldehyde at 20 °C, wt%: 1.5

6.95 mg/mL at 25 °C

Solubility in water at 25 °C: poor

very slightly soluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis:

Benzaldehyde serves as a vital building block in organic synthesis due to its reactive carbonyl group. Researchers utilize it in numerous reactions, including:

- Aldol condensation: This reaction combines two carbonyl compounds to form β-hydroxy carbonyl compounds, crucial precursors for various pharmaceuticals and natural products .

- Wittig reaction: This reaction generates alkenes from aldehydes and ketones, finding use in synthesizing complex molecules like vitamins and polymers .

- Benzoin condensation: This reaction combines two benzaldehyde molecules to form benzoin, a precursor to numerous pharmaceuticals and dyes .

Material Science:

Benzaldehyde's properties make it a valuable material in various scientific investigations:

- Liquid crystal precursor: Certain derivatives of benzaldehyde exhibit liquid crystalline behavior, crucial for the development of advanced display technologies .

- Organic photovoltaics: Researchers explore benzaldehyde derivatives as potential materials for organic solar cells due to their light-harvesting properties .

Biological Research:

Benzaldehyde's biological activity sparks interest in various areas of research:

- Antimicrobial properties: Studies investigate benzaldehyde's potential as an antimicrobial agent against various bacteria and fungi .

- Anticancer properties: Research explores the potential of benzaldehyde and its derivatives to inhibit cancer cell growth . It is important to note that this research is still ongoing, and benzaldehyde is not currently approved as a cancer treatment.

Benzaldehyde is an aromatic aldehyde with the chemical formula or . It is characterized by a colorless liquid state at room temperature and possesses a distinct odor reminiscent of bitter almonds. This compound is notable for its dual reactivity stemming from both the benzene ring and the aldehyde functional group, allowing it to participate in a variety of

- Oxidation: It can be oxidized to benzoic acid using Tollen's reagent or during autoxidation when exposed to air .

- Reduction: Reduction with sodium amalgam yields benzyl alcohol .

- Cannizzaro Reaction: In the presence of strong bases, benzaldehyde can disproportionate to yield benzyl alcohol and benzoic acid .

- Benzoin Condensation: Two moles of benzaldehyde can react in the presence of potassium cyanide to form benzoin .

- Perkin Reaction: It can react with an acid anhydride in the presence of alkali to form cinnamic acid .

- Electrophilic Substitution Reactions: The aromatic ring can undergo nitration, sulfonation, and halogenation to produce various meta-substituted derivatives .

Benzaldehyde exhibits various biological activities, including antimicrobial properties. It has been studied for its potential to inhibit bacterial growth and may possess antifungal properties as well. Additionally, benzaldehyde has been noted for its role in flavoring and fragrance industries due to its pleasant aroma, which can influence consumer behavior and preferences in food products .

Benzaldehyde can be synthesized through several methods:

- From Toluene: The most common industrial method involves chlorination of toluene followed by hydrolysis of the resulting benzal chloride .

- Oxidation of Benzyl Alcohol: Benzyl alcohol can be oxidized using various oxidizing agents to yield benzaldehyde .

- Gatterman-Koch Reaction: This method involves carbonylation of benzene using carbon monoxide and hydrochloric acid in the presence of a catalyst .

- Natural Sources: Benzaldehyde is also derived from natural sources such as bitter almonds, cherries, and apricot pits through enzymatic breakdown of amygdalin .

Benzaldehyde has diverse applications across various industries:

- Flavoring Agent: Widely used in the food industry for its almond-like flavor.

- Fragrance Component: Commonly found in perfumes and cosmetics due to its pleasant scent.

- Chemical Intermediate: Utilized in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

- Bee Repellent: Employed in apiculture to deter bees during honey extraction processes .

Recent studies have focused on the interactions of benzaldehyde with other compounds under various conditions. For instance, it has been shown to interact with carbenes to form 1,3-dioxolanes, demonstrating its versatility as a reactant in organic synthesis . Additionally, research into the autoxidation pathways indicates that certain catalysts can enhance or inhibit its oxidation processes, revealing insights into its stability and reactivity under different environmental conditions .

Benzaldehyde shares structural similarities with several other compounds, which include:

| Compound | Structure | Unique Features |

|---|---|---|

| Acetophenone | Contains a ketone group instead of an aldehyde group | |

| Cinnamaldehyde | Has a double bond between the carbon chain and aldehyde | |

| Formaldehyde | Simplest aldehyde; highly reactive | |

| Vanillin | Contains methoxy and hydroxyl groups; used as a flavoring agent |

Uniqueness of Benzaldehyde

Benzaldehyde's uniqueness lies in its combination of aromatic stability and reactivity characteristic of aldehydes. This allows it not only to participate in typical aldehydic reactions but also to engage in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Its natural occurrence in various fruits further differentiates it from purely synthetic compounds like formaldehyde or acetophenone.

Physical Description

Liquid

Colorless to yellowish liquid with an odor of almond oil; [AIHA] In air, readily oxidizes to benzoic acid; [CAMEO]

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

colourless to yellow liquid with a sweet, strong almond odou

Color/Form

Colorless or yellowish, strongly refractive volatile oil

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

178.7 °C

62.00 to 63.00 °C. @ 10.00 mm Hg

179 °C

Flash Point

145 °F, 63 °C (Closed cup)

73.9 °C (Open cup)

63 °C c.c.

Heavy Atom Count

Taste

Similar to bitter almond

Vapor Density

3.66 (Air = 1)

Relative vapor density (air = 1): 3.7

Density

1.050 at 15 °C/4 °C

Relative density (water = 1): 1.05

1.040-1.047

LogP

1.48

log Kow = 1.48

Odor

Odor resembling oil of bitter almond

Melting Point

-57.12 °C

-26 °C

UNII

Related CAS

55279-75-9

GHS Hazard Statements

Use and Manufacturing

Pharmacology

Vapor Pressure

0.12 [mmHg]

1.27 mm Hg at 25 °C

Vapor pressure, Pa at 26 °C: 133

Pictograms

Irritant

Impurities

Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications.

Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery.

Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde.

Other CAS

Absorption Distribution and Excretion

Infusion of the test substance to perfused rat liver leads to an increase in hepatic ethane production. The extra ethane release upon addition of the test substance was diminished by cyanamide, pargyline is able to depress the test substance-induced ethane evolution.

Daily monitoring indicated the urinary excretion of the following metabolites: hippuric acid (HA), free (FBA) and conjugated benzoic acid (benzoylglucuronic acid: BGA), benzyl glucuronide (BG) and benzyl mercapturic acid (BMA). Although the total amount of urinary metabolites excreted by the low-dose group (83.2% of the total dose) was not significantly different from that excreted by the high-dose group (82.3% of the total dose), some metabolites showed differences in their urinary output: HA, 69.9% in the low-dose group vs. 66.7% in the high-dose group; BGA, 8.8% in the low-dose group vs. 11.2% in the high-dose group; BG, 2.9% in the low-dose group vs. 3.0% in the high-dose group; FBA, 1.6% in the low-dose group vs. 1.4% in the high-dose group. In both treated groups, BMA was present in trace amounts (<0.01% of the total dose).

Overall there are signs of systemic absorption via oral and inhalation exposures, no evidence of target organs. After oral ingestion and inhalation, the test substance will be metabolized to hippuric acid. Experiments on the distribution and elimination in the rat and rabbit have shown no accumulation of the test substance in the body.

The test substance dissolved in physiological saline was administered by intraperitoneal route to female albino rats. The 24 hr-urine following injection was collected, and the amount of hippuric acid present in the rat urines was determined. It can be concluded that the test substance is converted to about 29.3% of the dose to hippuric acid in rats.

Metabolism Metabolites

Hepatic soluble fraction contains a number of aldehyde oxidases transforming aldehydes to the corresponding carboxylic acids. For example, molybdoflavoproteins aldehyde oxidase & xanthine oxidase catalyze metab of salicylaldehyde & benzaldehyde.

... Benzaldehyde, a cleavage product of amphetaminil, was rapidly converted to hippuric acid in the blood, brain, and adipose tissue of rats and then excreted in the urine ... .

Infusion of benzaldehyde to perfused rat liver increased hepatic ethane production. Results obtained with inhibitors of hepatic aldehyde metabolism suggest that the metabolism of benzaldehyde is required for ethane production. Radical scavenging by addition of cyanidanol or by pretreatment with vitamin E abolished ethane release, in agreement with lipid peroxidation as a source of alkane production during aldehyde metabolism.

For more Metabolism/Metabolites (Complete) data for BENZALDEHYDE (8 total), please visit the HSDB record page.

Wikipedia

Ferrichrome

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Cosmetics -> Masking; Solvent

Methods of Manufacturing

The air oxidation of toluene is the source of the majority of the world's synthetic benzaldehyde. Both vapor- and liquid-phase air oxidation processes have been used. In the vapor-phase process, a mixture of air and toluene vapor is passed over a catalyst consisting of the oxides of uranium, molybdenum, or related metals. High temperatures and short contact times are essential to maximize yields. Small amounts of copper oxide may be added to the catalyst mixture to reduce formation of by-product maleic anhydride. Conversion per pass is reported to be low, 10-20%, with equally low yields, 30-50%. The vapor-phase oxidation of toluene was the dominant toluene oxidation process in the 1950s and early 1960s, but is no longer of industrial importance. The liquid-phase process now dominates. In the liquid-phase process, both benzaldehyde and benzoic acid are recovered. This process was introduced and developed in the late 1950s by the Dow Chemical Company, as a part of their toluene-to-phenol process, and by Snia Viscosa for their toluene-to-caprolactam process. The benzaldehyde recovered from the liquid-phase air oxidation of toluene may be purified by either batch or continuous distillation.

Benzaldehyde is produced principally by the hydrolysis of benzal chloride or the partial oxidation of toluene.

... Made synthetically from benzal chloride and lime or by oxidation of toluene.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Construction

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Petrochemical Manufacturing

Utilities

Benzaldehyde: ACTIVE

Benzaldehyde, methyl-: ACTIVE

Because of its activity as an enzyme inhibitor, benzaldehyde has been used in studies of enzyme kinetics ... and in thermodynamic studies of chymotrypsin.

Benzaldehyde has been identified in the defensive excretions of harvester ants and millipedes, and as a major male pheromone of several noctuid Lepidoptera. It is present in the alarm pheromone of Trigona stingless bees, releases alarm behavior in honey bees, Apis mellifera, and is effective as a repellant for honey bees during the harvesting of honey..

Analytic Laboratory Methods

Method: EPA-TSC/NERL 556; Procedure: gas chromatography/electron capture detector; Analyte: benzaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.31 ug/L.

A chemiluminescence sensor has been proposed for sensitive determination of benzaldehyde, with nanosized Y(2)O(3) as the sensing material. Under optimized conditions, the linear range of the CL intensity vs. the concentration of benzaldehyde vapor is 1.8 ng/mL-10.8 ug/mL (r(2) = 0.9996), with a detection limit of 0.90 ng/mL (signal:noise ratio = 3:1). The sensor also exhibits high selectivity to benzaldehyde because no or weak CL signals have been detected when foreign substances are introduced into the sensor. In addition, the sensor also shows good stability and longer lifetime within 100 hr. The results indicate that the proposed sensor, which has high sensitivity and selectivity, shows great potential for the detection of benzaldehyde.

A rapid and sensitive method has been developed for the determination of benzaldehyde, a toxic oxidation product of the widely used preservative and co-solvent benzyl alcohol in injectable formulations of non-steroidal anti-inflammatory drugs, diclofenac, vitamin B-complex and Voltaren injection solutions by using dispersive liquid-liquid microextraction followed by gas chromatography. This method involves the use of an appropriate mixture of extraction solvent (43.0 uL 1,2-dichloroethane) and disperser solvent (1.0 mL acetonitrile) for the formation of a cloudy solution in a 5.0-mL aqueous sample containing benzaldehyde. The linear range was 1.0-1000 ug/L, and the limit of detection was 0.2 ug/L for benzaldehyde.

For more Analytic Laboratory Methods (Complete) data for BENZALDEHYDE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store in cool, dry, dark, well ventilated location. Separate from oxidizing materials, reducing agents, alkalies.

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Store under nitrogen in an area away from steam or water ... . Keep away from strong acids and oxidizers.

Keep tightly closed and protected form light.

Interactions

In vitro toxicological studies together with atomistic molecular dynamics simulations show that occupational co-exposure with C60 fullerene may strengthen the health effects of organic industrial chemicals. The chemicals studied are acetophenone, benzaldehyde, benzyl alcohol, m-cresol, and toluene which can be used with fullerene as reagents or solvents in industrial processes. Potential co-exposure scenarios include a fullerene dust and organic chemical vapor, or a fullerene solution aerosolized in workplace air. Unfiltered and filtered mixtures of C60 and organic chemicals represent different co-exposure scenarios in in vitro studies where acute cytotoxicity and immunotoxicity of C60 and organic chemicals are tested together and alone by using human THP-1-derived macrophages. Statistically significant co-effects are observed for an unfiltered mixture of benzaldehyde and C60 that is more cytotoxic than benzaldehyde alone, and for a filtered mixture of m-cresol and C60 that is slightly less cytotoxic than m-cresol. Hydrophobicity of chemicals correlates with co-effects when secretion of pro-inflammatory cytokines IL-1beta and TNF-alpha is considered. Complementary atomistic molecular dynamics simulations reveal that C60 co-aggregates with all chemicals in aqueous environment. Stable aggregates have a fullerene-rich core and a chemical-rich surface layer, and while essentially all C60 molecules aggregate together, a portion of organic molecules remains in water.

Stability Shelf Life

Strongly refractive liquid, becoming yellowish on keeping.

Oxidizes in air to benzoic acid; volatle with steam.

Dates

Label-free quantitative proteomics analysis of Humulus scandens (Lour.) Merr. leaves treated by an odor compound of Periploca sepium Bunge

Xiaxia Wang, Dinglei Xiang, Ziyi Wang, Zhaoguo Wang, Xue Yang, Shuai Yu, Qiuxia Pang, Sheng Liu, Li YanPMID: 33752163 DOI: 10.1016/j.ecoenv.2021.112131

Abstract

The odor compound from Periploca sepium Bunge, 2-hydroxy-4-methoxy-benzaldehyde (HMB), is an allelochemical agent and is one of the least investigated isomers of vanillin. In this study, we used label-free quantitative proteomics analysis technology to investigate the effect of HMB on the protein expression of Humulus scandens (Lour.) Merr. leaves in July 2019 on Guiyang. A total of 269 proteins of 624 identified proteins were differentially expressed, among which 21.18% of the proteins were up-regulated and 32.71% down-regulated. These proteins were classified into 11 cell components and more than 20% of differentially expressed proteins were located in cell membrane and chloroplast. Functional classification analysis showed that 12 molecular functions were altered upon HMB treatment, and the ratio of catalytic activity was the highest (19.53%). At least 12 biological functions were affected, which involved small molecule metabolic processes, organic substance metabolic processes, gene expression, and photosynthesis. Our data provide resources and insights into the biochemical mechanism by which HMB kills weeds.Chemically-mediated colonization of black cherry by the peach bark beetle, Phloeotribus liminaris

Matthew W Ethington, Gabriel P Hughes, Nicole R VanDerLaan, Matthew D GinzelPMID: 33616837 DOI: 10.1007/s10886-021-01256-z

Abstract

The peach bark beetle (Phloeotribus liminaris Harris, PBB) affects the health, quality, and value of black cherry (Prunus serotina Ehrh.) within the Central Hardwoods Forest Region of North America. When colonized by adult beetles, black cherry trees produce a defensive exudate, or 'gum', staining the wood and decreasing its value up to 90%. Current management tactics are inadequate to avoid extensive damage to most veneer-sized black cherry in the region. We test the hypothesis that PBB colonization behavior is chemically-mediated and determine the extent to which PBB is attracted to compounds associated with wounded or PBB-infested cherry wood. Through olfactometer and field bioassays, we determined that adult PBB were attracted to cherry branches infested with female beetles. We then used dynamic headspace sampling to collect volatiles associated with wounded and infested bolts of black cherry. The volatile benzaldehyde dominated these collections and was more abundant in aerations of female-infested bolts than other odor sources. In subsequent field bioassays, we evaluated the bioactivity of benzaldehyde, as well as α-longipinene, in combination with several chemical carriers. Traps baited with benzaldehyde captured more PBB than all other treatments, irrespective of other lure components. Moreover, PBB were not attracted to traps baited solely with ethanol, a common attractant for bark beetles that colonize hardwood trees. This is the first report of benzaldehyde as an attractant for a species of bark beetle and could aid in developing semiochemical-based management tactics for this important pest.Design and synthesis of analogues of the sphingosine-1-phosphate receptor 1 agonist IMMH001 with improved phosphorylation rate in human blood

Qiong Xiao, Minwan Hu, Si Chen, Zeyu Shi, Jinping Hu, Ping Xie, Dali YinPMID: 33065444 DOI: 10.1016/j.bmc.2020.115722

Abstract

IMMH001, which is a prodrug for sphingosine-1-phosphate receptor 1 (S1P) agonist, is converted to the active form, its monophosphate ester (S)-IMMH001-P, by sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) in vivo. In this study, we designed head-piece-modified analogues of IMMH001 based on structural information and prepared them with an efficient modular synthetic strategy. The analogues showed higher phosphorylation rates in human blood than the parent compound. These results indicated that the pro-R hydroxymethyl in the head-piece-moiety of IMMH001 prevents the pro-S hydroxymethyl from being phosphorylated by the kinase and ATP. The analogues may have better therapeutic potential.

Nabil Al-Zaqri, Mohammed Suleiman, Anas Al-Ali, Khaled Alkanad, Karthik Kumara, Neartur K Lokanath, Abdelkader Zarrouk, Ali Alsalme, Fahad A Alharthi, Afnan Al-Taleb, Amjad Alsyahi, Ismail Warad

PMID: 33339423 DOI: 10.3390/molecules25245970

Abstract

The⇔

isomerization of 2,5-dimethoxybenzaldehyde was theoretically studied by density functional theory (DFT) to examine its favored conformers via sp

-sp

single rotation. Both isomers were docked against 1BNA DNA to elucidate their binding ability, and the DFT-computed structural parameters results were matched with the X-ray diffraction (XRD) crystallographic parameters. XRD analysis showed that the

-isomer was structurally favored and was also considered as the kinetically preferred isomer, while several hydrogen-bonding interactions detected in the crystal lattice by XRD were in good agreement with the Hirshfeld surface analysis calculations. The molecular electrostatic potential, Mulliken and natural population analysis charges, frontier molecular orbitals (HOMO/LUMO), and global reactivity descriptors quantum parameters were also determined at the B3LYP/6-311G(d,p) level of theory. The computed electronic calculations, i.e., TD-SCF/DFT, B3LYP-IR, NMR-DB, and GIAO-NMR, were compared to the experimental UV-Vis., optical energy gap, FTIR, and

H-NMR, respectively. The thermal behavior of 2,5-dimethoxybenzaldehyde was also evaluated in an open atmosphere by a thermogravimetric-derivative thermogravimetric analysis, indicating its stability up to 95 °C.

Accessing p-Hydroxycinnamic Acids: Chemical Synthesis, Biomass Recovery, or Engineered Microbial Production?

Amandine L Flourat, Jeanne Combes, Claire Bailly-Maitre-Grand, Kévin Magnien, Arnaud Haudrechy, Jean-Hugues Renault, Florent AllaisPMID: 33058548 DOI: 10.1002/cssc.202002141

Abstract

p-Hydroxycinnamic acids (i. e., p-coumaric, ferulic, sinapic, and caffeic acids) are phenolic compounds involved in the biosynthesis pathway of lignin. These naturally occurring molecules not only exhibit numerous attractive properties, such as antioxidant, anti-UV, and anticancer activities, but they also have been used as building blocks for the synthesis of tailored monomers and functional additives for the food/feed, cosmetic, and plastics sectors. Despite their numerous high value-added applications, the sourcing of p-hydroxycinnamic acids is not ensured at the industrial scale except for ferulic acid, and their production cost remains too high for commodity applications. These compounds can be either chemically synthesized or extracted from lignocellulosic biomass, and recently their production through bioconversion emerged. Herein the different strategies described in the literature to produce these valuable molecules are discussed.Identification of a non-host semiochemical from miniature pinscher, Canis lupus familiaris, that repels Rhipicephalus sanguineus sensu lato (Acari: Ixodidae)

Viviane Zeringóta, Ronaldo A Pereira-Junior, André L F Sarria, Ariele C C Henrique, Michael A Birkett, Lígia M F BorgesPMID: 33038704 DOI: 10.1016/j.ttbdis.2020.101582

Abstract

It is already known that the beagle breed of domestic dogs produces semiochemicals capable of repelling the brown dog tick, Rhipicephalus sanguineus sensu lato (s.l.). With a view to discovering new non-host semiochemicals as tick repellents, we compared the semiochemicals produced by a putative tick-resistant breed of dog, miniature pinscher, with known tick-resistant (beagle) and tick-susceptible (English cocker spaniel) breeds. Two non-host compounds produced by beagles, i.e. 2-hexanone and benzaldehyde, were shown to be present in samples collected from all three breeds. Furthermore, two compounds, 6-methyl-5-hepten-2-one and 1,2,4-trimethylbenzene, were found in higher amounts in samples collected from miniature pinscher dogs. The mean amounts of benzaldehyde, 2-hexanone and 1,2,4-trimethylbenzene were similar for beagles and miniature pinschers (P > 0.05) and higher than the means observed for cocker spaniels (P < 0.05), whereas the mean amount of 6-methyl-5-hepten-2-one produced by miniature pinschers was significantly higher (P < 0.05) than for the other breeds of dogs. In Petri-dish assays with adult R. sanguineus s.l., 6-methyl-5-hepten-2-one was repellent for all observation periods evaluated for the two highest concentrations (0.100 and 0.200 mg.cm, P < 0.01). The obtained results support our hypothesis that miniature pinschers are a tick-resistant dog breed and agree with previous observations of miniature pinschers being the breed least parasitized by ticks. Furthermore, the non-host semiochemical 6-methyl-5-hepten-2-one has potential to be developed for use as a repellent for the protection of susceptible dogs from R. sanguineus s.l. ticks.

Photoactivatable Odorants for Chemosensory Research

Sangram Gore, Kirill Ukhanov, Cyril Herbivo, Naeem Asad, Yuriy V Bobkov, Jeffrey R Martens, Timothy M DorePMID: 32865973 DOI: 10.1021/acschembio.0c00541

Abstract

The chemosensory system of any animal relies on a vast array of detectors tuned to distinct chemical cues. Odorant receptors and the ion channels of the TRP family are all uniquely expressed in olfactory tissues in a species-specific manner. Great effort has been made to characterize the molecular and pharmacological properties of these proteins. Nevertheless, most of the natural ligands are highly hydrophobic molecules that are not amenable to controlled delivery. We sought to develop photoreleasable, biologically inactive odorants that could be delivered to the target receptor or ion channel and effectively activated by a short light pulse. Chemically distinct ligands eugenol, benzaldehyde, 2-phenethylamine, ethanethiol, butane-1-thiol, and 2,2-dimethylethane-1-thiol were modified by covalently attaching the photoremovable protecting group (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ). The CyHQ derivatives were shown to release the active odorant upon illumination with 365 and 405 nm light. We characterized their bioactivity by measuring activation of recombinant TRPV1 and TRPA1 ion channels expressed in HEK 293 cells and the electroolfactogram (EOG) response from intact mouse olfactory epithelium (OE). Illumination with 405 nm light was sufficient to robustly activate TRP channels within milliseconds of the light pulse. Photoactivation of channels was superior to activation by conventional bath application of the ligands. Photolysis of the CyHQ-protected odorants efficiently activated an EOG response in a dose-dependent manner with kinetics similar to that evoked by the vaporized odorant amyl acetate (AAc). We conclude that CyHQ-based, photoreleasable odorants can be successfully implemented in chemosensory research.Sisters in structure but different in character, some benzaldehyde and cinnamaldehyde derivatives differentially tune Aspergillus flavus secondary metabolism

Franco Bisceglie, Francesca Degola, Dominga Rogolino, Gianluigi Giannelli, Nicolò Orsoni, Giorgio Spadola, Marianna Pioli, Francesco M Restivo, Mauro Carcelli, Giorgio PelosiPMID: 33077881 DOI: 10.1038/s41598-020-74574-z

Abstract

Great are the expectations for a new generation of antimicrobials, and strenuous are the research efforts towards the exploration of diverse molecular scaffolds-possibly of natural origin - aimed at the synthesis of new compounds against the spread of hazardous fungi. Also high but winding are the paths leading to the definition of biological targets specifically fitting the drug's structural characteristics. The present study is addressed to inspect differential biological behaviours of cinnamaldehyde and benzaldehyde thiosemicarbazone scaffolds, exploiting the secondary metabolism of the mycotoxigenic phytopathogen Aspergillus flavus. Interestingly, owing to modifications on the parent chemical scaffold, some thiosemicarbazones displayed an increased specificity against one or more developmental processes (conidia germination, aflatoxin biosynthesis, sclerotia production) of A. flavus biology. Through the comparative analysis of results, the ligand-based screening strategy here described has allowed us to delineate which modifications are more promising for distinct purposes: from the control of mycotoxins contamination in food and feed commodities, to the environmental management of microbial pathogens, to the investigation of specific structure-activity features for new generation drug discovery.Natale Badalamenti, Vincenzo Ilardi, Sergio Rosselli, Maurizio Bruno, Filippo Maggi, Mariarosaria Leporini, Tiziana Falco, Monica R Loizzo, Rosa Tundis

PMID: 32708773 DOI: 10.3390/molecules25143249

Abstract

(L.) Boiss. (Apiaceae) is a species occurring in the Balkan-Tyrrhenian area. The object of the present study is Siciliansubsp.

(Guss.) Troia & Raimondo, classified as an endemic

subspecies. Aerial parts of this plant species were subjected to hydrodistillation to obtain an essential oil. A total of 93 compounds were identified with 2,3,6-trimethyl benzaldehyde (19.0%), spathulenol (9.0%), (

)-caryophyllene (5.4%), and caryophyllene oxide (5.4%) as the main components. The biological activities of

essential oil were also investigated. This oil showed an interesting antioxidant potential in a 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test (IC

of 14.05 μg/mL). Additionally, hypoglycemic and antilipidemic effects were evaluated. Lipase enzyme was inhibited with an IC

value of 41.99 μg/mL. Obtained data demonstrated that

could be considered a promising source of bioactive compounds useful for the treatment and management of obesity.